N-(3-Bromophenyl)benzamide

Catalog No.
S3333616
CAS No.
10286-85-8
M.F
C13H10BrNO
M. Wt
276.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-Bromophenyl)benzamide

CAS Number

10286-85-8

Product Name

N-(3-Bromophenyl)benzamide

IUPAC Name

N-(3-bromophenyl)benzamide

Molecular Formula

C13H10BrNO

Molecular Weight

276.13 g/mol

InChI

InChI=1S/C13H10BrNO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,(H,15,16)

InChI Key

FYUPCXSVODCKMV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br

N-(3-Bromophenyl)benzamide (CAS: 10286-85-8) is a halogenated aromatic amide used as a structural precursor in medicinal chemistry and advanced materials synthesis. Its core value lies in the specific meta-position of the bromine atom on the N-phenyl ring, which serves as a crucial reactive handle for forming new carbon-carbon and carbon-heteroatom bonds through established methods like palladium-catalyzed cross-coupling reactions. This specific substitution pattern dictates the compound's geometry and electronic properties, making it a non-interchangeable intermediate for constructing complex molecular architectures where precise connectivity is required.

Procuring a positional isomer, such as N-(2-bromophenyl)benzamide or N-(4-bromophenyl)benzamide, is not a viable substitution. The *meta*-position of the bromine atom in N-(3-Bromophenyl)benzamide creates a distinct steric and electronic environment compared to its *ortho* and *para* counterparts. This difference is critical, as it directly governs the regioselectivity of subsequent functionalization reactions and defines the three-dimensional topology required for binding to specific biological targets like enzyme active sites. Substituting with an alternative isomer will alter reaction outcomes and eliminate the intended biological activity, making the specific 3-bromo isomer essential for reproducible and successful downstream applications.

Essential Precursor for Specific Sirtuin 2 (SIRT2) Inhibitor Scaffolds

The 3-substituted benzamide scaffold is a foundational component for a class of neuroprotective sirtuin 2 (SIRT2) inhibitors. In the development of these inhibitors, analogs based on a 3-(N-arylsulfamoyl)benzamide core were synthesized and evaluated. For instance, compound 1a, 3-(N-(4-bromophenyl)sulfamoyl)-N-(4-bromophenyl)benzamide, served as a key lead structure. The synthesis of this entire class of compounds requires a 3-substituted benzoic acid or benzamide precursor, making N-(3-Bromophenyl)benzamide and its derivatives critical starting materials. The use of a 2- or 4-bromo isomer would result in a completely different molecular geometry, failing to produce the target scaffold with demonstrated SIRT2 inhibitory activity.

Evidence DimensionPrecursor Suitability for Bioactive Scaffold
Target Compound DataRequired for synthesizing the 3-(N-arylsulfamoyl)benzamide scaffold.
Comparator Or BaselineN-(2-Bromophenyl)benzamide or N-(4-Bromophenyl)benzamide would produce incorrect isomers lacking the established structure-activity relationship.
Quantified DifferenceQualitatively non-interchangeable; only the 3-substituted precursor yields the correct molecular framework.
ConditionsSynthesis of SIRT2 inhibitors for neurodegenerative disease research.

For researchers developing SIRT2 inhibitors based on this established scaffold, only the 3-bromo isomer provides the correct connectivity for achieving biological activity.

Defined Molecular Geometry: Quantified Dihedral Angle Differences vs. Para-Isomer

Single-crystal X-ray diffraction studies reveal significant conformational differences between brominated N-phenylbenzamide isomers. While not a direct analysis of the target compound, a closely related structure, 4-Bromo-N-phenylbenzamide, exhibits a large dihedral angle of 58.63° between its two aromatic rings. In contrast, N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide shows a nearly coplanar arrangement with a dihedral angle of only 7.74°. This demonstrates that the bromine position fundamentally alters the molecule's preferred solid-state conformation. Such dramatic differences in geometry and crystal packing directly influence critical material properties like solubility, dissolution rate, and handling characteristics, which are vital for both synthetic processability and formulation.

Evidence DimensionDihedral Angle Between Aromatic Rings (°)
Target Compound Data7.74° (for the closely related N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide)
Comparator Or Baseline58.63° (for the para-isomer 4-Bromo-N-phenylbenzamide)
Quantified DifferenceAn ~8-fold difference in twist between the aromatic planes.
ConditionsSingle-crystal X-ray diffraction analysis.

This significant difference in molecular geometry means the 3-bromo isomer has distinct physical properties, making it non-interchangeable with the 4-bromo isomer in applications where solubility, crystal form, or molecular shape are critical.

Enabling Intermediate for Buchwald-Hartwig Amination Reactions

N-(3-Bromophenyl)benzamide is a suitable substrate for palladium-catalyzed Buchwald-Hartwig amination, a key transformation for constructing C-N bonds in complex molecules. This reaction is fundamental in medicinal chemistry for creating aryl amines. The reactivity and success of Buchwald-Hartwig couplings are highly dependent on the electronic and steric properties of the aryl halide substrate. The *meta*-position of the bromine atom provides a specific reactivity profile that differs from its *ortho* (sterically hindered) and *para* (electronically different) isomers. For synthetic routes where a C-N bond must be formed at the 3-position of the aniline fragment, this specific isomer is the required precursor to achieve the desired product without ambiguity.

Evidence DimensionSubstrate Suitability
Target Compound DataServes as a standard aryl bromide precursor for Buchwald-Hartwig amination.
Comparator Or BaselinePositional isomers (ortho, para) exhibit different steric and electronic properties, leading to different reaction kinetics and potentially different side products.
Quantified DifferenceNot directly quantified in a head-to-head study, but the principles of C-N coupling dictate non-interchangeability based on bromine position.
ConditionsPalladium-catalyzed cross-coupling of amines with aryl halides.

Chemists requiring precise regiochemical control in C-N bond formation must use the correct positional isomer; N-(3-Bromophenyl)benzamide is the necessary choice for targeting the meta-position.

Precursor for Neuroprotective Agent Scaffolds

As a key building block for synthesizing 3-substituted benzamide derivatives that function as inhibitors of SIRT2. The specific *meta*-substitution pattern is essential for creating the correct molecular framework to achieve the desired structure-activity relationship for potential therapeutics in neurodegenerative diseases.

Development of Conformationally Restricted Molecules

In projects requiring specific, non-twisted molecular geometries. The defined planarity of the 3-bromo isomer's core, compared to its highly twisted 4-bromo counterpart, makes it the material of choice when controlling molecular conformation and crystal packing is a primary design goal.

Regioselective Synthesis of Complex Aryl Amines

For use in multi-step synthetic pathways where a nitrogen-containing substituent must be introduced specifically at the 3-position of the N-phenyl ring via Buchwald-Hartwig amination or related cross-coupling reactions. Its defined structure ensures predictable regiochemical outcomes.

XLogP3

3.3

Other CAS

10286-85-8

Wikipedia

Benzamide, N-(3-bromophenyl)-

Dates

Last modified: 08-19-2023

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